molecular formula C18H18N6O2S B5977437 5-(1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide

5-(1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide

Katalognummer B5977437
Molekulargewicht: 382.4 g/mol
InChI-Schlüssel: JXPAZDMUCWPINO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. The drug has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of lymphoma and other hematologic malignancies.

Wirkmechanismus

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, TAK-659 disrupts signaling pathways that are essential for cancer cell survival, leading to cell death.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The drug is well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. In addition to its anti-cancer activity, TAK-659 has also been shown to have immunomodulatory effects, which may enhance its anti-tumor activity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of TAK-659 is its high selectivity for BTK, which reduces the risk of off-target effects. The drug has also shown potent activity against cancer cells that are resistant to conventional chemotherapy, making it a promising candidate for the treatment of refractory cancers. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

There are several future directions for the development of TAK-659 and other BTK inhibitors. One area of research is the identification of biomarkers that can predict response to therapy, which may help to personalize treatment for patients. Another area of research is the combination of BTK inhibitors with other targeted therapies or immunotherapies, which may enhance their anti-tumor activity. Finally, the development of more potent and selective BTK inhibitors may further improve the efficacy and safety of this class of drugs.

Synthesemethoden

TAK-659 is synthesized through a multi-step process that involves the coupling of 4-(1H-tetrazol-1-yl)benzoyl chloride with 2-pyrrolidinone, followed by the addition of 2-thiophenecarboxylic acid. The final product is obtained after purification through column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential use in the treatment of lymphoma and other hematologic malignancies. The drug has shown potent activity against various cancer cell lines, including those that are resistant to conventional chemotherapy. In preclinical studies, TAK-659 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

Eigenschaften

IUPAC Name

5-[1-[2-[4-(tetrazol-1-yl)phenyl]acetyl]pyrrolidin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2S/c19-18(26)16-8-7-15(27-16)14-2-1-9-23(14)17(25)10-12-3-5-13(6-4-12)24-11-20-21-22-24/h3-8,11,14H,1-2,9-10H2,(H2,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPAZDMUCWPINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=C(C=C2)N3C=NN=N3)C4=CC=C(S4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.